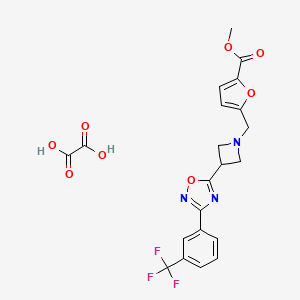![molecular formula C13H17NO4 B2520394 Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate CAS No. 900019-91-2](/img/structure/B2520394.png)
Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate is a compound that can be associated with a class of substances that have potential biological activity. While the specific compound is not directly mentioned in the provided papers, the general structure suggests it could be related to intermediates for the synthesis of biologically active compounds, such as ACE inhibitors . The presence of an amino group and a hydroxyphenyl structure within the compound indicates that it may interact with biological systems through various mechanisms, including hydrogen bonding and potential enzymatic inhibition.
Synthesis Analysis
The synthesis of related compounds often involves the acylation of substituted benzenes, as seen in the synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates using Friedel–Crafts acylation . This method could potentially be adapted for the synthesis of Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate by choosing appropriate starting materials and reaction conditions. The synthesis of similar compounds, such as those containing oxadiazole rings, also involves the reaction of methyl (2-hydroxyphenyl)acetate with other reagents, indicating that the hydroxyphenyl acetate moiety is a versatile building block for more complex structures .
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate often features significant conformational aspects, as seen in the crystal structures of related compounds. For instance, the dihedral angles between rings and the presence of intramolecular hydrogen bonds can influence the overall shape and reactivity of the molecule . These structural details are crucial for understanding how the compound might interact with biological targets.
Chemical Reactions Analysis
Compounds with similar structures to Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate can participate in a variety of chemical reactions. For example, the presence of an oxadiazole ring in related compounds suggests potential reactivity with nucleophiles or electrophiles at different positions of the ring . The amino group in the butyrylamino moiety could also be involved in reactions such as acylation or amidation, which are common in the modification of pharmaceutical compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate would likely be influenced by its functional groups. The hydroxyphenyl group could contribute to the compound's solubility in polar solvents, while the butyrylamino group might affect its boiling point and melting point. The presence of these groups also suggests the potential for hydrogen bonding, which could influence the compound's stability and reactivity. The related compounds synthesized in the papers provided show a range of interactions in their crystal structures, such as hydrogen bonding and π-π interactions, which are important for the solid-state properties of the compounds .
Wissenschaftliche Forschungsanwendungen
Photocatalytic Degradation
- Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate has been investigated in the context of photocatalytic degradation, particularly in relation to pharmaceutical agents like salbutamol. Photocatalysis using titanium dioxide under solar irradiation is a key method for drug decomposition and the assessment of mineralization and toxicity (Sakkas et al., 2007).
Anticancer Drug Synthesis
- This compound is also relevant in the synthesis of anticancer drugs. Amino acetate functionalized Schiff base organotin(IV) complexes have shown potential as anticancer agents, and Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate plays a role in these compounds (Basu Baul et al., 2009).
Anti-Inflammatory Drug Development
- Synthesis and evaluation of anti-inflammatory drugs have utilized derivatives of Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate, particularly in the context of 1,2,4 Triazole derivatives (Virmani & Hussain, 2014).
Natural Product Isolation
- It's also important in the isolation of natural products from organisms like Curvularia lunata, where derivatives of Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate have been identified (Varma et al., 2006).
Hydrogel Carrier for Vitamins and Drugs
- In pharmaceutical formulations, this compound has been explored as a component of hydrogelators for the entrapment and release of vitamin B12 and the anticancer drug doxorubicin (Guchhait et al., 2021).
Crystal Structure Analysis
- The crystal structure of related compounds, such as methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, has been determined to understand their chemical properties better (Lee et al., 2017).
Antibacterial Activity
- Research on novel 4‐Oxo‐1,3‐thiazolidines, 2‐Oxoazetidines, and 5‐Oxoimidazolines, including methyl 2-{2-[4-oxo-3-(arylcarbonylamino )-1 ,3-thiazolidin-2-yl] phenoxy} acetates, has demonstrated antibacterial activity against various microbes (Desai et al., 2001).
Eigenschaften
IUPAC Name |
methyl 2-[3-(butanoylamino)-4-hydroxyphenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-4-12(16)14-10-7-9(5-6-11(10)15)8-13(17)18-2/h5-7,15H,3-4,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITSLEDNSGRLLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)CC(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

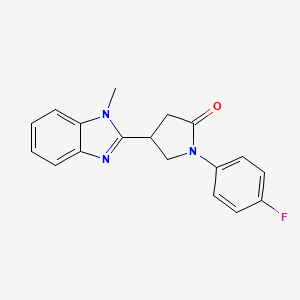
![1'-(4-Isopropoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2520313.png)
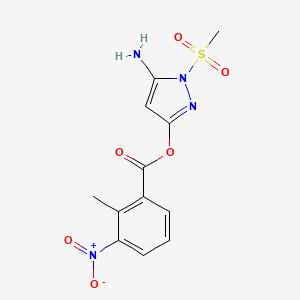
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2520317.png)
![4-hydroxy-6-methyl-3-[phenyl(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one](/img/structure/B2520321.png)
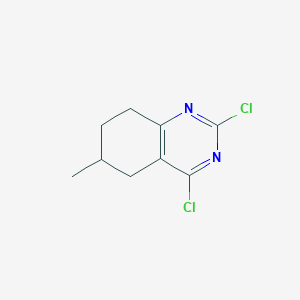
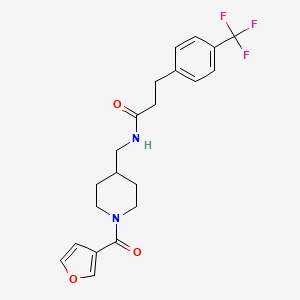

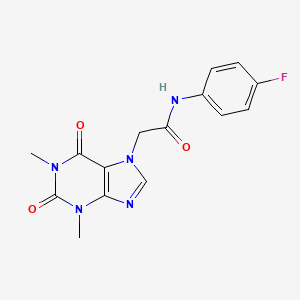
![N-(1-cyanocyclopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2520328.png)
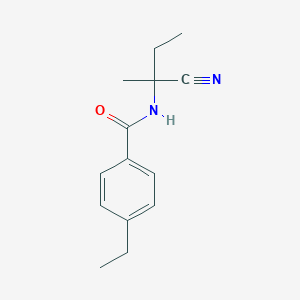
![Ethyl 4-[[2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2520332.png)

